molecular formula C16H20N2O3 B4951905 N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenyl)acetamide CAS No. 959239-57-7

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B4951905
CAS No.: 959239-57-7
M. Wt: 288.34 g/mol
InChI Key: MCHJMABPDJKBKJ-UHFFFAOYSA-N
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Description

“N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenyl)acetamide” is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a methoxyphenyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenyl)acetamide” typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenyl)acetamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenylacetamide: Lacks the methoxy group, which may affect its biological activity.

    N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and interactions.

    N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-chlorophenyl)acetamide: Contains a chloro group, which may alter its chemical properties and biological effects.

Uniqueness

The presence of the methoxy group in “N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenyl)acetamide” may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and biological activity.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)13-10-14(18-21-13)17-15(19)9-11-5-7-12(20-4)8-6-11/h5-8,10H,9H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHJMABPDJKBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701172831
Record name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-4-methoxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-57-7
Record name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-4-methoxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-4-methoxybenzeneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701172831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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